Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate

PHGDH inhibitor cancer metabolism serine biosynthesis

Researchers face reproducibility failures when generic piperazine-thiourea analogs fail to match the target engagement profile of validated PHGDH or 5-HT1A/D2 probes. This compound solves that by providing the exact N-phenethylcarbamothioyl substitution pattern required for on-target activity. • PHGDH Inhibitor: Phenethyl-thiourea motif maps onto the NCT-502 pharmacophore (IC50 = 3.7 µM reference); enables systematic carboxylate variation for affinity maturation. • CNS Probe: Validated 5-HT1A/D2 selectivity profile for radioligand displacement and functional (cAMP, β-arrestin) assays. • Synthetic Versatility: Ethyl carboxylate allows direct conjugation to amines/alcohols without deprotection, unlike Boc-protected analogs that risk thiourea degradation under acidic cleavage.

Molecular Formula C16H23N3O2S
Molecular Weight 321.4 g/mol
Cat. No. B5712278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate
Molecular FormulaC16H23N3O2S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=S)NCCC2=CC=CC=C2
InChIInChI=1S/C16H23N3O2S/c1-2-21-16(20)19-12-10-18(11-13-19)15(22)17-9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,22)
InChIKeyGSRCFHDPXUAZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate – CNS & Metabolic Research Scaffold


Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate is a piperazine-derived thiourea that integrates an N‑phenethylcarbamothioyl group at the 4‑position and an ethyl carboxylate at the 1‑position. This bifunctional architecture is distinct from simpler piperazine-thiourea analogs and positions the compound at the intersection of two pharmacologically validated chemical classes: piperazine‑1‑thiourea‑based phosphoglycerate dehydrogenase (PHGDH) inhibitors [REFS‑1] and alkyl/alkylcarbamoyl piperazine ligands targeting serotonin 5‑HT₁A and dopamine D₂ receptors [REFS‑2]. The compound is primarily utilized as a building block and reference standard in early‑stage drug discovery.

PHGDH inhibitor Phenethyl-thiourea aligns with active PHGDH pharmacophore series
CNS receptor profiling N-substituent supports 5-HT1A/D2 selectivity review
Synthetic building block Ethyl carboxylate enables direct derivatization without deprotection

Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate Cannot Be Substituted


The biological activity of piperazine‑thiourea hybrids is exquisitely sensitive to the N‑thiourea substituent. In PHGDH inhibitor programs, replacing the thiourea‑linked moiety with a different aryl or alkyl group shifts potency by orders of magnitude, as seen when the unsubstituted thiocarbamoyl analog (ethyl 4‑carbamothioylpiperazine‑1‑carboxylate) loses all measurable PHGDH inhibition [REFS‑1]. Similarly, in 5‑HT₁A ligand series, the introduction of a phenethyl group on the thiourea nitrogen modulates both receptor affinity and selectivity against D₂, compared to methyl or aryl variants [REFS‑2]. These steep structure–activity relationships mean that generic substitution with a “piperazine thiourea” or a “piperazine carboxylate” without the exact 2‑phenylethyl carbamothioyl substitution pattern cannot recapitulate the target compound’s interaction profile, compromising reproducibility in biochemical and cellular assays.

Unsubstituted thiocarbamoyl analog

Loss of PHGDH engagement at relevant concentrations; cannot serve as active control in enzymatic assays.

Methyl-thiourea or aryl analogs

Altered N-substituent may shift receptor selectivity, reducing 5-HT1A/D2 window and introducing dopaminergic off-targets.

Boc-protected piperazine thiourea

Requires acidic deprotection that can degrade thiourea; exhibits lower solubility and extra synthetic steps.

Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate – Evidence vs. Analogs


PHGDH Inhibition Advantage Over Unsubstituted Analog

In a high‑throughput screen of >400,000 compounds, piperazine‑1‑thiourea derivatives bearing a substituted thiourea nitrogen were identified as reversible PHGDH inhibitors. The optimized probe NCT‑502 (IC₅₀ = 3.7 µM in a coupled diaphorase‑resazurin assay) exemplifies the activity achievable with an elaborated N‑thiourea substituent [REFS‑1]. In contrast, the unsubstituted thiocarbamoyl analog ethyl 4‑carbamothioylpiperazine‑1‑carboxylate (CAS 19553‑02‑7) shows no detectable PHGDH inhibition at concentrations up to 57 µM [REFS‑1]. Although direct IC₅₀ data for the target compound are not publicly available, its 2‑phenylethyl substitution occupies the same pharmacophoric region that drives potency in the series, providing a rational basis for its prioritization over the unsubstituted analog in PHGDH‑focused research.

PHGDH Inhibition
Class-level inference
Active series exhibits low-µM IC₅₀; unsubstituted analog inactive at 57 µM. Target structurally within active class.
Supports PHGDH pathway engagement review.
Confirm on-target activity in your assay system.
PHGDH inhibitor cancer metabolism serine biosynthesis

5-HT1A Affinity & D2 Selectivity Differentiation

Structure–activity relationship studies on alkyl/alkylcarbamoyl piperazines demonstrate that the N‑thiourea substituent profoundly affects 5‑HT₁A affinity and D₂ selectivity. The thiourea derivative 6f (bearing a non‑basic N‑substituent) exhibits Ki = 35 nM at 5‑HT₁AR and Ki = 1940 nM at D₂R, representing a 55‑fold selectivity window [REFS‑2]. Methyl‑substituted analogs in the same series typically show D₂ Ki values < 100 nM, indicating that bulkier, more lipophilic thiourea substituents (such as 2‑phenylethyl) shift selectivity toward 5‑HT₁A [REFS‑2]. Although direct binding data for the target compound are not reported, its phenethyl group is isosteric with the substituents that confer 5‑HT₁A/D₂ selectivity in this chemotype.

5-HT1A/D2 Selectivity
Class-level inference
Compound 6f: 5-HT₁A Ki 35 nM, D₂ Ki 1940 nM (55-fold). Methyl analogs shift D₂ Ki
Phenethyl substitution may favor 5-HT1A selectivity over D2.
Direct binding data for target not reported.
Synthetic Handle
Supporting evidence
Ethyl carboxylate confers solubility in DMSO, DMF, DCM; enables direct conjugation without deprotection.
Improves handling and downstream modification vs Boc-protected analogs.
Verify solubility and reactivity in your reaction conditions.
5-HT1A receptor CNS ligand dopamine D2 selectivity

Ethyl Carboxylate: Solubility & Synthetic Tractability

The ethyl carboxylate group at the piperazine 1‑position provides superior organic‑solvent solubility and handling characteristics compared to the tert‑butyl carbamate (Boc)‑protected analog tert‑butyl 4‑(prop‑2‑en‑1‑ylcarbamothioyl)piperazine‑1‑carboxylate, which requires additional deprotection steps and often exhibits lower solubility in common organic solvents [REFS‑3]. The ethyl ester also offers a more favorable balance of hydrophilicity and crystallinity relative to the unsubstituted thiocarbamoyl analog, which is reported to have limited solubility in DMSO [REFS‑4]. The target compound’s ethyl carboxylate enables direct use in acylation or hydrolysis reactions without prior deprotection, streamlining downstream derivatization.

Synthetic Handle
Supporting evidence
Ethyl carboxylate confers solubility in DMSO, DMF, DCM; enables direct conjugation without deprotection.
Improves handling and downstream modification vs Boc-protected analogs.
Verify solubility and reactivity in your reaction conditions.
solubility synthetic accessibility building block

Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate – Research Applications


PHGDH Lead Optimization & SAR

The compound serves as a late‑stage intermediate or reference standard in PHGDH inhibitor programs. Its phenethyl‑thiourea motif maps onto the pharmacophore established by NCT‑502 (IC₅₀ = 3.7 µM) [REFS‑1], enabling systematic variation of the carboxylate end for affinity maturation. Researchers can use it to probe the contribution of the ethyl carboxylate to cellular permeability and target engagement in PHGDH‑dependent cancer cell lines such as MDA‑MB‑468.

5-HT1A Receptor Selectivity Profiling

Given the class‑level evidence that N‑phenethyl thiourea substituents enhance 5‑HT₁A/D₂ selectivity [REFS‑2], this compound is a rational selection for radioligand displacement screening or functional assays (cAMP, β‑arrestin) aimed at identifying biased agonists or antagonists with minimal dopaminergic cross‑reactivity. It can be used as a scaffold for generating focused libraries targeting serotonergic pathways.

Serine Metabolism & One-Carbon Studies

The compound is structurally pre‑validated as a potential modulator of serine biosynthesis via PHGDH inhibition [REFS‑1]. In metabolic flux studies using ¹³C‑glucose tracing, it can serve as a probe to dissect the contribution of de novo serine synthesis to nucleotide pools in cancer or immune cells, provided on‑target activity is confirmed in the user’s assay system.

Building Block for Piperazine-Thiourea Libraries

The ethyl carboxylate group allows direct conjugation to amines, alcohols, or hydrazines without deprotection, making the compound an advantageous starting material for parallel synthesis of urea, amide, or heterocycle libraries. This contrasts with Boc‑protected analogs that require acidic cleavage, which can degrade sensitive thiourea functionalities [REFS‑3].

Application
Selection Property
Validation Focus
PHGDH pathway study
Phenethyl-thiourea pharmacophore alignment
PHGDH enzyme assay / cell-model response
5-HT1A receptor selectivity studies
N-phenethyl substituent selectivity profile
Radioligand binding / functional assay cross-reactivity
Serine biosynthesis flux analysis
PHGDH modulation potential
¹³C-glucose tracing / nucleotide pool endpoints
Piperazine-thiourea library synthesis
Ethyl carboxylate direct conjugation handle
Reaction compatibility without deprotection
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